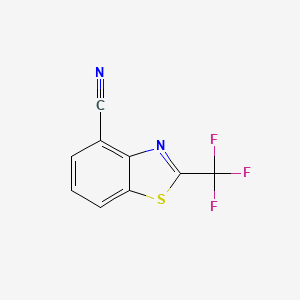

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile” likely contains a benzothiazole ring, which is a type of heterocyclic compound, and a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products .

Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile” are not available, similar compounds such as 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with CF3CN .Molecular Structure Analysis

The molecular structure analysis of “2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile” would likely involve techniques such as FT-IR, FT-Raman, UV–vis, and NMR spectroscopy . These techniques can provide information about the compound’s vibrational, electronic, and nuclear magnetic resonance properties.Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. For instance, transition metal-mediated trifluoromethylation reactions have seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .Wissenschaftliche Forschungsanwendungen

- Anticancer Agents : Researchers have explored the potential of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile as an anticancer agent. Its unique structure may contribute to inhibiting tumor growth or metastasis .

- Kinase Inhibitors : The trifluoromethyl group can enhance the binding affinity of small molecules to kinases. This compound might serve as a scaffold for developing kinase inhibitors .

- Organic Semiconductors : The electron-withdrawing nature of the trifluoromethyl group makes this compound interesting for organic electronics. It could be used in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .

- Fluorescent Probes : Researchers have investigated derivatives of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile as fluorescent probes. These probes can selectively bind to specific biomolecules, aiding in cellular imaging and diagnostics .

- Metal Complexes : The compound’s trifluoromethyl group can participate in the formation of homometallic and heterometallic molecular structures. It has been used in constructing molecular topologies, such as molecular squares .

- RNA Solid-Phase Synthesis : Researchers have explored the use of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile in RNA solid-phase synthesis. This compound may play a role in labeling RNA molecules for various applications .

- Molecular Imprinting of Nicotine : The compound has been employed as an acidic functional monomer for molecular imprinting of nicotine. This technique allows selective binding of nicotine in molecularly imprinted polymers .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Biology and Molecular Probes

Coordination Chemistry and Supramolecular Chemistry

RNA Labeling and Chemical Biology

Functional Monomers and Molecular Imprinting

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-7-5(4-13)2-1-3-6(7)15-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSOVDHULNFGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2800400.png)

![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)

![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2800409.png)

![Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2800413.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)

![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)

![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)

![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)